molecular formula C22H17NO5 B3980062 2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate

2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate

Cat. No. B3980062
M. Wt: 375.4 g/mol
InChI Key: WGFSBIMWGQCWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate is a chemical compound used in scientific research for its potential therapeutic properties. It is a synthetic derivative of benzophenone, a well-known organic compound.

Mechanism of Action

The exact mechanism of action of 2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
In scientific research studies, this compound has been found to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using 2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate in lab experiments is its potential therapeutic properties, which can be useful in studying inflammation, oxidative stress, and cancer. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on 2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate. These include further studies on its mechanism of action, as well as its potential use in combination with other therapeutic agents. Additionally, more research is needed to determine its safety and efficacy in human clinical trials.

Scientific Research Applications

2-oxo-1,2-diphenylethyl 2-methyl-3-nitrobenzoate has been shown to have potential therapeutic properties in several scientific research studies. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties.

properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-18(13-8-14-19(15)23(26)27)22(25)28-21(17-11-6-3-7-12-17)20(24)16-9-4-2-5-10-16/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFSBIMWGQCWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.